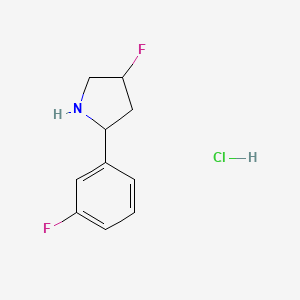![molecular formula C14H21N3O B2609464 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2320817-05-6](/img/structure/B2609464.png)
2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom . The pyran ring is tetrahydro, meaning it has four hydrogen atoms added to it . The compound also contains a cyclopenta[d]pyrimidin ring, which is a fused ring system with a five-membered cyclopentane ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. One possible starting point could be the synthesis of the tetrahydropyran ring, which can be achieved by the hydrogenation of dihydropyran with Raney nickel . The pyrimidin ring could be synthesized separately and then fused with the cyclopentane ring to form the cyclopenta[d]pyrimidin system . The final step would be the addition of the amine group and the methyl groups at the appropriate positions .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring systems and functional groups. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The cyclopenta[d]pyrimidin ring is a fused ring system with a five-membered cyclopentane ring and a pyrimidine ring . The compound also contains an amine group and two methyl groups .Chemical Reactions Analysis
The compound “this compound” can undergo a variety of chemical reactions due to the presence of multiple functional groups. The amine group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions. The methyl groups can undergo reactions typical of alkanes, such as free radical halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar amine group and the oxygen atom in the pyran ring could impart some degree of polarity to the molecule, affecting its solubility in different solvents. The presence of multiple ring systems could also affect the compound’s melting and boiling points .Scientific Research Applications
Synthesis and Characterization
The compound 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is involved in the synthesis and characterization of various heterocyclic compounds. For instance, it may participate in reactions yielding pyrazole derivatives, which are characterized using techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Such compounds have shown biological activity against various diseases, including cancer and microbial infections, pointing to their pharmacological significance (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Derivatives synthesized from compounds like this compound have been evaluated for their insecticidal and antimicrobial potential. Studies have demonstrated that certain pyrimidine-linked pyrazole derivatives possess significant activity against pests and microorganisms, highlighting their potential use in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Anticancer Properties
The compound and its derivatives have been explored for their potential in cancer treatment. The synthesis of novel polyheterocyclic systems derived from cyclopenta[pyrido]furo[pyrimidine] structures has shown pronounced antimicrobial properties, with some compounds exhibiting significant activity against breast cancer, indicating their therapeutic potential in oncology (Sirakanyan et al., 2021).
Structural Studies
Structural studies, including X-ray crystallography, have provided insights into the molecular geometry and intermolecular interactions of compounds synthesized from this compound. These studies are crucial for understanding the compound's reactivity and potential binding mechanisms when interacting with biological targets, which is essential for drug design and development (Liu et al., 2009).
Cognitive Disorders Treatment
Derivatives of this compound have been investigated as selective brain penetrant PDE9A inhibitors, showing promise in the treatment of cognitive disorders. These compounds have been reported to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, highlighting their potential in treating diseases associated with cognitive impairment (Verhoest et al., 2012).
Properties
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-16-13-4-2-3-12(13)14(17-10)15-9-11-5-7-18-8-6-11/h11H,2-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUFCHTVPKWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
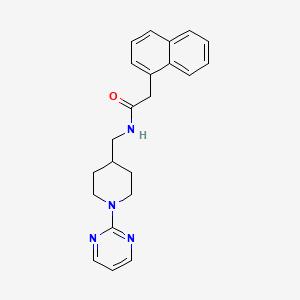
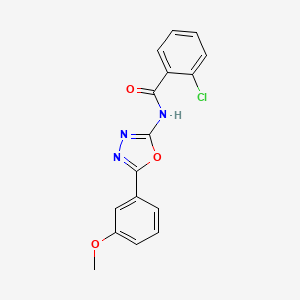
![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)
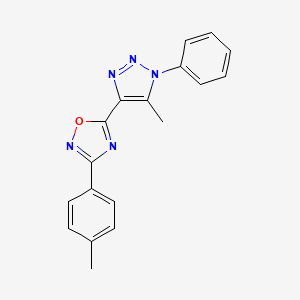
![(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2609388.png)
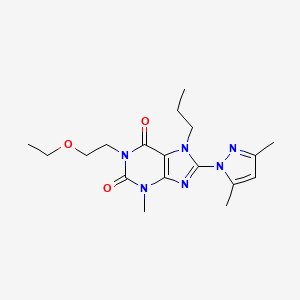


![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)
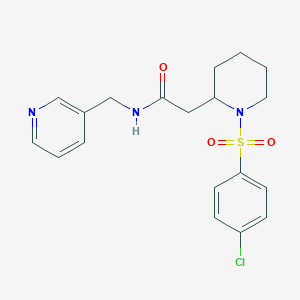
![2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2609398.png)

